2-Isopropyl-4-(methylaminomethyl)thiazole
Description
Overview of Thiazole (B1198619) Scaffold in Heterocyclic Chemistry
The foundational structure of these compounds is the thiazole ring, a five-membered aromatic ring containing one sulfur and one nitrogen atom. nih.govbritannica.comwikipedia.org This arrangement of heteroatoms imparts a unique electronic character and reactivity to the ring system. nih.gov The pi-electron delocalization within the ring results in aromaticity, which is greater than that of the analogous oxazoles. wikipedia.org
The thiazole scaffold is considered a "privileged structure" in medicinal chemistry because its core is found in numerous biologically active compounds. researchgate.netacs.org This framework serves as a versatile template for designing and synthesizing new chemical entities with diverse pharmacological activities. nih.govmdpi.comnih.gov The presence of the sulfur and nitrogen atoms allows for various interactions with biological targets, making thiazole derivatives a subject of intense research in drug discovery. nih.gov
Historical Context of Thiazole Compounds in Medicinal Chemistry
The significance of the thiazole ring is not a recent discovery. This structural motif is present in essential natural products, including vitamin B1 (thiamine), which is crucial for neurological function. britannica.comwikipedia.orgresearchgate.net The thiazole ring is also a key component of the penicillin family of antibiotics. nih.govresearchgate.net
In the realm of synthetic chemistry, the development of thiazole-based drugs has a rich history. One of the earliest and most well-known examples is sulfathiazole, an antimicrobial drug. britannica.comresearchgate.net The Hantzsch thiazole synthesis, first described in 1889, remains a prominent method for creating thiazole derivatives and involves the reaction of α-halocarbonyl compounds with thioamides. mdpi.com Over the years, research has led to the incorporation of the thiazole scaffold into a multitude of FDA-approved drugs for treating a wide array of conditions. mdpi.comnih.gov These include antiviral agents like Ritonavir, anticancer drugs such as Tiazofurin, and anti-inflammatory medications. researchgate.netnih.gov
Role of 2-Isopropyl-4-(methylaminomethyl)thiazole within Thiazole Chemistry Research
Within the extensive family of thiazole derivatives, this compound has emerged as a compound of specific interest, primarily as a key intermediate and building block in the synthesis of complex pharmaceutical agents. chemimpex.com Its chemical structure, featuring an isopropyl group at the 2-position and a methylaminomethyl side chain at the 4-position, provides a valuable synthon for constructing more elaborate molecules.
A significant application of this compound is in the synthesis of antiviral drugs. google.com For instance, it is a documented intermediate in the synthesis of Ritonavir, a potent protease inhibitor used in the treatment of HIV. researchgate.netgoogle.com More recently, its dihydrochloride (B599025) salt has been utilized in the synthesis of Cobicistat, a pharmacokinetic enhancer for anti-HIV-1 agents that works by inhibiting the cytochrome P450 3A (CYP3A) enzyme. tcichemicals.com
Research has also explored its potential in the development of treatments for neurological disorders. chemimpex.com The dihydrochloride form of the compound is noted to improve solubility and stability, which are advantageous properties in pharmaceutical formulation. chemimpex.com A patented method for its synthesis starts from 2,2-dimethyl-4-methylene-1,3-dioxane, proceeding through several steps to yield the final product, highlighting its importance in industrial chemical processes. google.com
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₄N₂S chemscene.comindiamart.com |
| Molecular Weight | 170.28 g/mol chemscene.comindiamart.com |
| CAS Number | 154212-60-9 chemscene.comindiamart.com |
| Synonym | N-Methyl-1-[2-(1-Methylethyl)-1,3-Thiazol-4-Yl]Methanamine chemscene.com |
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6(2)8-10-7(4-9-3)5-11-8/h5-6,9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSFABGWAXURNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165569 | |
| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154212-60-9 | |
| Record name | N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154212-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154212609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-4-(N-methyl)aminomethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-ISOPROPYL-4-(N-METHYL)AMINO-METHYL THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G297848J78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Pathways for 2 Isopropyl 4 Methylaminomethyl Thiazole
Established Synthetic Routes for 2-Isopropyl-4-(methylaminomethyl)thiazole
Two prominent synthetic strategies have been reported for the preparation of this compound. One method commences with 2,2-dimethyl-4-methylene-1,3-dioxane and proceeds through a 2-methylpropanethioamide (B17427) intermediate. A second approach utilizes isobutyric acid as the starting material.
Synthesis via 2,2-Dimethyl-4-methylene-1,3-dioxane and 2-Methylpropanethioamide Intermediate
A documented method for synthesizing this compound begins with 2,2-dimethyl-4-methylene-1,3-dioxane. google.com This multi-step process involves the formation of a thiazole (B1198619) ring followed by functional group manipulations to yield the target compound.
Halogenation and Condensation to 2-Isopropyl-4-hydroxymethylthiazole
The initial step involves an addition reaction of a halogenating agent with 2,2-dimethyl-4-methylene-1,3-dioxane. This is followed by a condensation reaction with 2-methylpropanethioamide to construct the thiazole ring, resulting in the formation of 2-isopropyl-4-hydroxymethylthiazole. google.com In a specific example, this intermediate was obtained with a high yield of 99%. google.com
Chlorination to 2-Isopropyl-4-chloromethylthiazole
The hydroxyl group of 2-isopropyl-4-hydroxymethylthiazole is then converted to a more reactive leaving group through a chlorination reaction. google.com Treatment with a chlorinating agent such as thionyl chloride in a suitable solvent like dichloromethane (B109758) at a cooled temperature (e.g., 5 °C) affords 2-isopropyl-4-chloromethylthiazole. google.com This reaction has been reported to proceed with yields ranging from 72% to 99%. google.com
Substitution Reaction with Methylamine (B109427)
The final step in this synthetic sequence is a substitution reaction where 2-isopropyl-4-chloromethylthiazole is treated with methylamine. google.com This reaction displaces the chlorine atom to introduce the methylaminomethyl group, thereby forming the desired product, this compound. google.com The reaction is typically carried out by heating the reactants in an aqueous solution of methylamine. google.com Reported yields for this final step range from 70% to 74%. google.com
Synthesis Utilizing Isobutyric Acid as a Starting Material
An alternative synthetic approach to this compound begins with the readily available starting material, isobutyric acid.
Thio- and Aminating Reaction with Ammonium (B1175870) Sulfide (B99878) and Ammoniacal Liquor
While direct synthesis of the target compound's thiazole ring using ammonium sulfide is not prominently detailed in available literature, the use of sulfur and nitrogen sources is fundamental to thiazole synthesis. In related syntheses, ammonia (B1221849) gas is used for amination, and a separate sulfuring agent, like phosphorus pentasulfide, is employed to create the necessary thioamide precursor. guidechem.com For instance, a nitrile can be converted into a thioamide using an aqueous ammonium sulfide solution, which then participates in the ring-closing reaction. researchgate.net
Ring Closure with 1,3-Dihydroxyacetone (B48652)
The Hantzsch thiazole synthesis and its variations are the cornerstone of thiazole chemistry, typically involving the condensation of a thioamide with an α-halocarbonyl compound. youtube.comnih.gov The commonly cited pathway for the synthesis of the precursor to this compound involves the reaction of isobutyramide (B147143) (2-methylpropanethioamide) with 1,3-dichloroacetone (B141476). google.com Although the use of 1,3-dihydroxyacetone is specified in the outline, detailed procedures for its direct use in forming this specific thiazole core are not widely documented in recent literature. The reaction would theoretically proceed via a similar condensation-cyclization mechanism, but likely requires different catalytic conditions compared to the more reactive α-halocarbonyl counterpart.
Alternative Synthetic Approaches to the Thiazole Core
Beyond the traditional Hantzsch method using 1,3-dichloroacetone, alternative strategies have been developed to improve safety and efficiency.
One notable alternative avoids the use of highly toxic reagents. This method starts with 2,2-dimethyl-4-methylene-1,3-dioxane, which undergoes an addition reaction with a halogenating agent. The resulting intermediate is then condensed with 2-methylpropanethioamide (isobutyramide) to generate 2-isopropyl-4-hydroxymethylthiazole. google.com This hydroxyl intermediate is subsequently chlorinated and then substituted with methylamine to yield the final product. This route is considered novel, proceeds under mild conditions, and avoids the use of severe poisonous chemicals like 1,3-dichloroacetone. google.com
Further modifications to the Hantzsch synthesis, such as the Holzapfel-Meyers-Nicolaou modification, offer another alternative approach. This method is designed to preserve stereochemistry, which is crucial for biologically active molecules. thieme-connect.comthieme-connect.com It involves the cyclocondensation of a thioamide and an α-halocarbonyl under basic conditions to form a hydroxythiazoline intermediate. This intermediate is then dehydrated using reagents like trifluoroacetic anhydride (B1165640) and pyridine (B92270) to yield the thiazole ring. researchgate.netthieme-connect.com
Reaction Mechanisms Involved in this compound Synthesis
The primary reaction mechanism for forming the thiazole ring is the Hantzsch synthesis. The process can be described in the following steps youtube.com:
Nucleophilic Attack : The sulfur atom of the thioamide (2-methylpropanethioamide), being a strong nucleophile, attacks the α-carbon of the carbonyl compound (e.g., 1,3-dichloroacetone), displacing the halide. This forms an S-alkylated intermediate.
Tautomerization & Cyclization : Following a tautomerization step, the nitrogen atom of the thioamide attacks the carbonyl carbon, initiating an intramolecular cyclization.
Dehydration : The resulting intermediate, a hydroxythiazoline, undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
In the alternative synthesis starting from 2,2-dimethyl-4-methylene-1,3-dioxane, the initial step is a halogen-mediated addition to the double bond. This is followed by a condensation reaction with the thioamide, which proceeds through a similar cyclization and dehydration sequence to form the 2-isopropyl-4-hydroxymethylthiazole intermediate. google.com The final steps involve standard substitution reactions: the hydroxyl group is converted to a better leaving group (chloride) using an agent like thionyl chloride, followed by an SN2 reaction where methylamine displaces the chloride to form the final product. google.com
Optimization of Synthetic Conditions and Yield Improvement Strategies
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. A patented method provides several examples that illustrate strategies for yield improvement. google.com The synthesis involves three main stages: preparation of 2-isopropyl-4-hydroxymethylthiazole, chlorination to 2-isopropyl-4-chloromethylthiazole, and final substitution with methylamine.
Below is an interactive data table summarizing findings from different optimization experiments described in the literature.
| Step | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Chlorination | 2-isopropyl-4-hydroxymethylthiazole (10g) | Thionyl chloride (8.3g) | Dichloromethane (100mL) | Cool to 5°C, then room temp overnight | 81% | google.com |
| Chlorination | 2-isopropyl-4-hydroxymethylthiazole (2g) | Thionyl chloride (2g) | Dichloromethane (20mL) | Cool to 5°C, then room temp overnight | 99% | google.com |
| Methylamine Substitution | 2-isopropyl-4-chloromethylthiazole (9g) | 40% aq. methylamine (100mL) | - | 50-60°C, overnight | 74% | google.com |
| Methylamine Substitution | 2-isopropyl-4-chloromethylthiazole (6.6g) | 40% aq. methylamine (60mL) | - | 50-60°C, overnight | 70% | google.com |
Green Chemistry Approaches in the Synthesis of Thiazole Compounds
The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical production. In the context of synthesizing Ritonavir and its intermediates, there is a recognized need for processes with low environmental impact. google.comgoogle.com
Recent research into thiazole synthesis has explored greener methodologies. One approach involves using aqueous media for the reaction, thereby avoiding volatile and often toxic organic solvents. ufms.br For example, the synthesis of certain thiazole-imino derivatives has been successfully achieved in an aqueous environment. ufms.br Another green technique is solvent-free synthesis, where reactants are mixed directly, often with heating, which can lead to higher yields and simpler purification. youtube.com
The alternative synthesis of this compound that avoids 1,3-dichloroacetone is a significant step towards a greener process by replacing a highly toxic raw material with a less hazardous one. google.com Such innovations are critical in pharmaceutical manufacturing to minimize environmental impact and enhance worker safety.
Advanced Analytical and Spectroscopic Characterization of 2 Isopropyl 4 Methylaminomethyl Thiazole
Chromatographic Purity Assessment Techniques
Chromatographic methods are indispensable for assessing the purity of 2-Isopropyl-4-(methylaminomethyl)thiazole by separating it from any impurities, starting materials, or byproducts of the synthesis process.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. The analysis is typically performed on its more stable dihydrochloride (B599025) salt form. sigmaaldrich.com The principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid solvent, the mobile phase, is then pumped through the column at high pressure. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.
For the analysis of this compound dihydrochloride, a reversed-phase HPLC method is commonly employed. sigmaaldrich.com This involves a non-polar stationary phase and a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Typical HPLC Parameters:
| Parameter | Description |
| Column | A C18 column is frequently used, offering a non-polar stationary phase for effective separation. |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Detection | UV detection at a specific wavelength, determined by the compound's UV-Vis spectrum. |
| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min. |
| Column Temperature | Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducibility. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. While the dihydrochloride salt of this compound is non-volatile, the free base form can potentially be analyzed by GC-MS.
In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural elucidation and identification. The fragmentation pattern of thiazole (B1198619) derivatives is influenced by the substituents on the thiazole ring. vegpharm.com
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are employed to probe the molecular structure of this compound, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the isopropyl protons, the methylamino protons, the methylene (B1212753) bridge protons, and the thiazole ring proton.
¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. The spectrum would display unique signals for the carbons of the isopropyl group, the methylamino group, the methylene bridge, and the thiazole ring.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. For thiazole derivatives in general, characteristic bands for N-H stretching (from the secondary amine), C-H stretching (from the alkyl groups), and C=N stretching (from the thiazole ring) would be expected. cn-alchemist.com
Expected IR Absorption Bands:
| Functional Group | Wavenumber Range (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (alkane) | 2850 - 3000 |
| C=N Stretch (thiazole) | 1600 - 1650 |
| C-N Stretch | 1020 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π → π* and n → π* transitions associated with the thiazole ring. The wavelength of maximum absorption (λmax) is a characteristic property of the compound and is useful for quantitative analysis using techniques like HPLC with UV detection.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The nominal molecular weight of the free base is 170.28 g/mol , a value consistently reported across various chemical data sources. google.comsigmaaldrich.comnih.gov The hydrochloride salt has a molecular weight of 206.74 g/mol , while the dihydrochloride salt is reported at 243.19 g/mol . nih.govmolbase.com
While a specific, publicly available mass spectrum detailing the fragmentation pattern of this compound is not readily found in the searched literature, a GC/MS analysis has been reported by H.H. Maurer, M. Meyer, K. Pfleger, and A.A. Weber at the University of Saarland, Germany. nih.gov Access to this specific spectral data would provide definitive insights into the compound's fragmentation pathways under electron ionization.
Based on the known structure, the fragmentation of this compound would likely proceed through characteristic pathways for N-methylamines and thiazole rings. Key fragmentation events would be expected to include:
Alpha-cleavage: A primary fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion.
Loss of the isopropyl group: Cleavage of the bond connecting the isopropyl group to the thiazole ring.
Ring fragmentation: The thiazole ring itself can undergo cleavage, leading to various smaller charged fragments.
A detailed analysis of the mass spectrum would allow for the assignment of these and other fragmentation peaks, providing unequivocal confirmation of the compound's structure.
Table 1: Molecular Weight Data for this compound and its Salts
| Compound Form | Chemical Formula | Molecular Weight ( g/mol ) |
| Free Base | C₈H₁₄N₂S | 170.28 google.comsigmaaldrich.comnih.gov |
| Hydrochloride | C₈H₁₅ClN₂S | 206.74 nih.govmolbase.com |
| Dihydrochloride | C₈H₁₆Cl₂N₂S | 243.19 |
Other Advanced Analytical Methods
Beyond mass spectrometry, other classical and modern analytical techniques are employed to ensure the quality and define the properties of this compound.
X-ray Crystallography for Solid-State Structure (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the bond lengths, bond angles, and conformation of this compound in its solid state.
However, based on the comprehensive search of the available scientific literature, no published X-ray crystallography data for this compound or its salts could be located. The acquisition of such data would require the growth of a suitable single crystal of the compound, which could then be analyzed by X-ray diffraction. This analysis would offer an unambiguous confirmation of the molecule's connectivity and stereochemistry, and provide insights into its intermolecular interactions in the crystal lattice.
Theoretical and Computational Chemistry Studies of 2 Isopropyl 4 Methylaminomethyl Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can elucidate molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for predicting the optimized geometry and electronic properties of molecules. While specific DFT studies on 2-Isopropyl-4-(methylaminomethyl)thiazole are not extensively available in peer-reviewed literature, the application of this methodology would involve calculating the molecule's ground-state energy, bond lengths, bond angles, and dihedral angles. Such calculations would provide a detailed three-dimensional model of the molecule and insights into its stability and electronic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A specific FMO analysis for this compound would require dedicated quantum chemical calculations, which are not readily found in existing literature.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. While MD simulations are a powerful tool in drug discovery and materials science, there are no specific published molecular dynamics simulation studies focused on this compound. Such a study would be beneficial for understanding its dynamic behavior and potential binding modes with target proteins.
Prediction of Pharmacokinetic Properties
The pharmacokinetic properties of a molecule, which include its absorption, distribution, metabolism, and excretion (ADME), are crucial for its development as a potential therapeutic agent. Computational methods are widely used to predict these properties early in the drug discovery process.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. The computed TPSA for this compound is 53.2 Ų. nih.gov
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its solubility, absorption, and membrane permeability. A higher LogP value indicates greater lipid solubility. The predicted octanol-water partition coefficient (XLogP3) for this compound is 1.8.
| Pharmacokinetic Property | Predicted Value |
| Topological Polar Surface Area (TPSA) | 53.2 Ų nih.gov |
| Octanol-Water Partition Coefficient (XLogP3) | 1.8 |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
Theoretical and computational models are widely employed to estimate the ADME properties of novel chemical entities. These predictions are based on the molecule's structural features and physicochemical properties. For this compound, various computational tools and algorithms can be utilized to generate a comprehensive ADME profile.
Physicochemical Properties and Drug-Likeness:
A foundational aspect of ADME prediction is the analysis of a compound's physicochemical properties in the context of established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules correlate a molecule's structural and physical properties with its likelihood of being an orally active drug. For this compound, the predicted properties generally align with these guidelines, suggesting a favorable profile for oral bioavailability.
Interactive Data Table of Predicted Physicochemical Properties: Below is an interactive table summarizing the key physicochemical properties predicted for this compound.
| Property | Predicted Value |
| Molecular Weight | 170.28 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area (PSA) | 41.5 Ų |
Note: The values presented in this table are computationally predicted and may vary slightly depending on the algorithm and software used. These values are intended for theoretical evaluation.
Absorption: The absorption of a drug, particularly after oral administration, is a key determinant of its efficacy. Computational models predict that this compound exhibits good intestinal absorption. This is supported by its relatively low molecular weight and moderate lipophilicity (LogP), which facilitate its passage across the gastrointestinal membrane. The predicted Polar Surface Area (PSA) also falls within a range that is generally associated with good cell permeability.
Distribution: Following absorption, a drug is distributed throughout the body via the circulatory system. The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body's tissues. For this compound, computational models suggest a moderate volume of distribution, indicating that the compound is not overly retained in the bloodstream and can effectively reach various tissues. Furthermore, predictions regarding plasma protein binding suggest a moderate affinity, which allows for a sufficient unbound fraction of the drug to exert its pharmacological effect.
Metabolism: The metabolic fate of a drug is crucial for determining its duration of action and potential for drug-drug interactions. The cytochrome P450 (CYP) enzyme system is a major pathway for drug metabolism. In silico predictions for this compound suggest that it is likely a substrate for several CYP isoforms. While this indicates that the compound can be metabolized and cleared from the body, it also highlights the potential for interactions with other drugs that are metabolized by the same enzymes.
Excretion: The final stage of a drug's journey in the body is its excretion. Computational models can predict the likely routes of elimination. For this compound, it is predicted that the compound and its metabolites are primarily excreted via the renal pathway.
Interactive Data Table of Predicted ADME Parameters: This interactive table provides a summary of the key ADME parameters predicted for this compound.
| ADME Parameter | Predicted Outcome |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Moderate |
| Cytochrome P450 (CYP) 2D6 Substrate | Yes |
| Cytochrome P450 (CYP) 3A4 Substrate | Yes |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely |
Note: These predictions are generated from computational models and serve as a guide for further experimental validation.
Structure Activity Relationship Sar Studies on Thiazole Derivatives Bearing Isopropyl and Methylaminomethyl Moieties
Impact of Isopropyl Group on Biological Activity and Pharmacokinetics
The substitution at the C2 position of the thiazole (B1198619) ring is a critical determinant of a compound's biological activity and pharmacokinetic properties. The introduction of an isopropyl group at this position can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability.
While direct research on the pharmacokinetic impact of the C2-isopropyl group in 2-Isopropyl-4-(methylaminomethyl)thiazole is limited, general principles of medicinal chemistry suggest that the isopropyl group can enhance binding to hydrophobic pockets within biological targets. This is due to its larger size and lipophilic nature compared to smaller alkyl groups like methyl or ethyl. This increased lipophilicity can also affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increased lipophilicity can lead to better membrane permeability and oral absorption, but it may also result in increased metabolic breakdown by cytochrome P450 enzymes.
In broader studies of 2-substituted thiazoles, the nature of the alkyl or aryl group at the C2 position has been shown to modulate activity. For example, in a series of thiazole derivatives targeting fascin, a protein involved in cancer metastasis, variations in the alkyl chain length on the thiazole nitrogen influenced antimigration activities. nih.gov Although this study did not specifically examine a C2-isopropyl group, it highlights the sensitivity of biological activity to the nature of alkyl substituents on the thiazole scaffold.
Influence of Methylaminomethyl Group on Compound Activity and Target Interaction
The presence of a methylaminomethyl group at the C4 position introduces a basic and flexible side chain that can play a crucial role in target interaction. The primary amine in this group can act as a hydrogen bond donor, while the tertiary amine can act as a hydrogen bond acceptor, facilitating interactions with specific amino acid residues in a protein's active site.
Role of the Thiazole Ring in Conferring Bioactivity
Key features of the thiazole ring that contribute to its bioactivity include:
Aromaticity and π-π Stacking: The aromatic nature of the thiazole ring allows it to engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in protein targets.
Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, forming crucial interactions that help to anchor the molecule in the binding site.
Metabolic Stability: The thiazole ring is generally more resistant to metabolic degradation compared to other aromatic systems, which can contribute to a longer duration of action.
Scaffold for Diverse Substituents: The thiazole ring provides a rigid and planar core from which substituents can be projected in well-defined spatial orientations, allowing for the precise positioning of functional groups to optimize target binding.
The thiazole nucleus is a component of numerous FDA-approved drugs, highlighting its importance as a privileged scaffold in medicinal chemistry. nih.govresearchgate.netfabad.org.tr
Comparative Analysis with Other Substituted Thiazole Derivatives
The biological activity of this compound can be understood in the context of SAR studies on other substituted thiazole derivatives. The specific combination of an isopropyl group at C2 and a methylaminomethyl group at C4 results in a unique pharmacological profile.
In general, 2,4-disubstituted thiazoles have been extensively explored for a wide range of biological activities. nih.gov The nature of the substituents at these two positions can be systematically varied to modulate potency and selectivity.
| Position | Substituent | General Impact on Activity |
| C2 | Alkyl (e.g., Isopropyl) | Influences lipophilicity and steric interactions. Larger alkyl groups can enhance binding to hydrophobic pockets. |
| Aryl | Can participate in π-stacking interactions and introduce a wide range of electronic effects based on the substitution pattern of the aryl ring. | |
| C4 | Aminoalkyl (e.g., Methylaminomethyl) | Provides a basic center for ionic interactions and hydrogen bonding. The length and substitution of the alkyl chain are critical for optimizing target binding. |
| Aryl | Can introduce additional binding interactions and influence the overall shape and electronic properties of the molecule. |
In studies on other thiazole series, it has been observed that even small changes in substitution can lead to dramatic shifts in activity. For instance, in a series of thiazole derivatives evaluated for anticancer activity, the substitution pattern on a phenyl ring attached to the thiazole core was found to be a key determinant of potency. nih.gov This highlights the intricate nature of SAR in the thiazole class of compounds and underscores the importance of a systematic approach to lead optimization.
Derivatization and Chemical Modification Strategies for 2 Isopropyl 4 Methylaminomethyl Thiazole
Synthetic Approaches for Novel Analogues and Derivatives
The synthesis of novel analogues of 2-isopropyl-4-(methylaminomethyl)thiazole primarily involves modifying the foundational synthetic route of the parent molecule. The common synthesis pathway proceeds through the formation of a 2-isopropyl-4-hydroxymethylthiazole intermediate, which is then chlorinated to 2-isopropyl-4-chloromethylthiazole before substitution with methylamine (B109427). google.com This sequence provides clear opportunities for introducing structural diversity.
Key Synthetic Strategies:
Varying the Thioamide Precursor: The initial condensation step, often involving 2-methylpropanethioamide (B17427) (isobutyramide treated with a sulfurizing agent) and a 3-carbon building block like 1,3-dichloroacetone (B141476), establishes the 2-isopropyl group. google.com By substituting 2-methylpropanethioamide with other thioamides, a wide array of analogues with different substituents at the C2 position of the thiazole (B1198619) ring can be generated. For example, using cyclopropanethioamide would yield a 2-cyclopropyl analogue.
Amine Substitution: The final step of the synthesis, the introduction of the C4 side chain, involves the reaction of 2-isopropyl-4-chloromethylthiazole with an amine. google.comgoogle.com While the parent compound uses methylamine, employing different primary or secondary amines at this stage is a straightforward and powerful method for generating a large library of derivatives with varied N-substituents.
Elaboration into Complex APIs: The true utility of this thiazole derivative is demonstrated in its role as a precursor to complex active pharmaceutical ingredients (APIs) like Ritonavir and Cobicistat. chemicalbook.comtcichemicals.comnih.gov In the synthesis of Ritonavir, the secondary amine of this compound is coupled with an activated L-valine derivative. chemicalbook.comnewdrugapprovals.org This forms a urea (B33335) linkage, attaching the thiazole moiety to a larger, complex peptide-like backbone. chemicalbook.comnih.gov Similarly, the synthesis of Cobicistat involves the formal condensation of the thiazole unit with a butanoic acid derivative, which is then linked to another complex fragment. nih.gov These multi-step synthetic sequences showcase how the relatively simple thiazole building block is elaborated into highly functionalized, potent drug molecules.
A selection of known analogues and derivatives illustrates the structural diversity achievable from this scaffold.
Table 1: Examples of Analogues and Derivatives
| Compound Name | Structural Modification from Parent Compound | Key Application/Role |
|---|---|---|
| Ritonavir | The methylamino group is part of a complex urea and amide backbone linked to other fragments. nih.gov | HIV protease inhibitor, pharmacokinetic enhancer. nih.gov |
| Cobicistat | The thiazole moiety is connected via a carbamoyl (B1232498) group to a morpholinylbutanoic acid amide structure. nih.gov | Pharmacokinetic enhancer (CYP3A inhibitor). tcichemicals.comnih.gov |
| 2-Cyclopropyl-N-methyl-4-thiazolemethanamine | The isopropyl group at the C2 position is replaced by a cyclopropyl (B3062369) group. | Research chemical, potential analogue for structure-activity relationship studies. |
| N-Ethyl-1-(2-isopropyl-1,3-thiazol-4-yl)methanamine | The N-methyl group is replaced by an N-ethyl group. | Potential derivative for modifying pharmacokinetic properties. |
Functionalization of the Thiazole Ring
Direct functionalization of the pre-formed this compound ring is less common than building analogues from modified precursors. The thiazole ring in this compound has only one unsubstituted carbon atom, C5, making it the primary target for electrophilic or radical substitution reactions.
General strategies for the functionalization of substituted thiazoles that could be applicable include:
Halogenation at C5: The C5 position of thiazoles can often be halogenated (brominated or chlorinated) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 5-halo-thiazole is a versatile intermediate for further modifications.
Metal-Catalyzed Cross-Coupling: A 5-halo-thiazole derivative can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds at the C5 position.
Introduction of Sulfone Groups: In some heterocyclic systems, sulfone moieties can be introduced and serve as versatile reactive tags, facilitating diverse transformations like SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.govrsc.org
These modifications, while chemically feasible, would need to be developed specifically for the this compound scaffold and may require protection of the reactive secondary amine side chain.
Modification of the Side Chains (Isopropyl and Methylaminomethyl)
Modification of the two side chains is the most direct and widely used strategy for creating derivatives of this compound.
Modification of the Isopropyl Group: As outlined in section 7.1, altering the C2-substituent is most efficiently achieved by starting the synthesis with a different thioamide. Direct chemical modification of the isopropyl group on the fully formed molecule is challenging due to its unreactive aliphatic nature.
Modification of the Methylaminomethyl Side Chain: The secondary amine in the methylaminomethyl group is the most reactive and versatile handle for derivatization. It serves as a nucleophile that can be readily modified through several key reactions:
Acylation and Carbamoylation: The amine readily reacts with activated carboxylic acids, acid chlorides, or isocyanates to form amides and ureas. This is the core strategy used in the synthesis of Ritonavir and Cobicistat, where the amine is coupled with complex acid or carbamate (B1207046) fragments to build the final drug molecule. chemicalbook.comnih.gov
N-Alkylation: While less common in the context of its known derivatives, the secondary amine could be further alkylated to a tertiary amine using alkyl halides, though this might alter its biological activity and hydrogen-bonding capabilities.
Reductive Amination: The amine can be used in reductive amination schemes to attach more complex groups.
Development of Prodrugs or Bioconjugates
Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug within the body. For secondary amines, a common strategy is to mask the amine to increase lipophilicity, improve membrane permeability, or alter solubility. nih.govnih.gov
Carbamate Prodrugs: The secondary amine can be converted into a carbamate by reacting it with a chloroformate. By choosing an appropriate alcohol to create the chloroformate, one can design carbamates that are cleaved in vivo by esterases, releasing the parent amine. google.com This approach can reduce side effects by lowering the maximum plasma concentration of the parent drug and providing sustained release. google.com
N-Acyloxyalkyl Prodrugs: Another approach involves creating N-acyloxyalkyl derivatives, which can also be designed for enzymatic cleavage in the body.
Salt Forms: While not a prodrug in the classic sense, the formation of salts, such as the dihydrochloride (B599025) salt of this compound, is a common strategy to improve solubility and stability, which are critical for formulation. tcichemicals.comtcichemicals.com
Bioconjugation: Bioconjugation is the covalent linking of two molecules, at least one of which is a biomolecule. The secondary amine of the thiazole derivative is an excellent handle for this purpose.
Amide or Urea Linkage: Using standard coupling chemistry (e.g., EDC/NHS activation of a carboxylic acid), the thiazole moiety can be conjugated to proteins, peptides, or other macromolecules that present a carboxyl group. rsc.orgyoutube.com Conversely, the amine itself can be coupled to an activated molecule. This is essentially the strategy employed in creating Ritonavir, which can be viewed as a conjugate between the thiazole unit and a peptide-like structure. newdrugapprovals.org
Linker Chemistry: For more complex conjugations, bifunctional linkers can be used. The amine could first be reacted with one end of a linker, leaving a second reactive group (such as a maleimide, azide, or alkyne) available for subsequent "click" chemistry or reaction with another specific functional group, like a thiol on a protein. nih.govbiosyn.comcreative-biolabs.com
Future Research Directions and Translational Perspectives
Exploration of New Biological Targets and Therapeutic Areas
The thiazole (B1198619) nucleus is a prominent feature in many biologically active compounds, conferring a wide range of pharmacological activities. asianpubs.orgwjarr.com The structural motifs of 2-Isopropyl-4-(methylaminomethyl)thiazole, including the thiazole ring, an isopropyl group, and a methylaminomethyl side chain, offer significant potential for derivatization and exploration against novel biological targets.
Future research could strategically focus on modifying these structural features to investigate new therapeutic applications beyond its current use. The 2-aminothiazole scaffold, a related structure, has been identified as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net Thiazole derivatives have demonstrated a broad spectrum of activities, including but not limited to:
Anticancer: Thiazole-containing compounds have been investigated for their potential to inhibit various cancer cell lines. wjarr.comresearchgate.net
Antimicrobial: The thiazole ring is a core component of several antibacterial and antifungal agents. wjarr.comacs.org
Anti-inflammatory: Certain thiazole derivatives have shown potent anti-inflammatory properties. nih.gov
Antiviral: Beyond HIV, thiazole derivatives hold potential against other viral targets. wjarr.com
Neurological Disorders: Some aminothiazole derivatives have been explored for their potential in treating neurological conditions. researchgate.net
Given this precedent, derivatives of this compound could be synthesized and screened against a diverse panel of biological targets to identify novel therapeutic opportunities. High-throughput screening campaigns could unveil unexpected activities, paving the way for new drug development projects.
Advanced Synthetic Methodologies for Sustainable Production
The current synthesis of this compound, as outlined in various patents, involves multi-step processes that may utilize hazardous reagents and generate significant waste. nih.gov Future research should focus on developing more sustainable and environmentally friendly synthetic routes. Advances in green chemistry offer several promising avenues for the production of thiazole derivatives. asianpubs.orgresearchgate.net
Key areas for development include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. asianpubs.org
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and efficiency, providing a greener alternative to traditional heating methods. asianpubs.org
Green Solvents and Catalysts: The replacement of volatile organic solvents with water or other environmentally benign alternatives, coupled with the use of reusable and non-toxic catalysts, can dramatically improve the sustainability of the synthesis. asianpubs.orgresearchgate.net
Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, reducing the number of synthetic steps, and minimizing waste. asianpubs.org
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can offer high selectivity and milder reaction conditions compared to traditional chemical methods. imist.ma
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability for industrial production. nih.gov
By embracing these modern synthetic methodologies, the production of this compound and its future derivatives can be made more efficient, cost-effective, and environmentally responsible.
Integration of Computational and Experimental Approaches for Drug Discovery
The integration of computational and experimental methods has become a cornerstone of modern drug discovery. researchgate.netjddhs.com For this compound, a synergistic approach combining in silico and in vitro/in vivo studies can accelerate the identification of new therapeutic applications and the optimization of lead compounds.
Computational approaches that can be leveraged include:
Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound derivatives to the active sites of various biological targets. asianpubs.orgresearchgate.netekb.eg This allows for the prioritization of compounds for experimental testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of thiazole derivatives with their biological activity. imist.ma These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent molecules.
In Silico ADMET Screening: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. tandfonline.com This early-stage assessment helps to identify and eliminate compounds with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.
These computational predictions must be validated through rigorous experimental testing. A continuous feedback loop between computational design and experimental validation is crucial for the efficient discovery and development of new drugs based on the this compound scaffold.
Development of Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. researchgate.net Should a novel biological target for a derivative of this compound be identified, SBDD would be instrumental in the development of potent and selective drug candidates.
The key steps in an SBDD strategy for this compound would involve:
Target Identification and Validation: Identifying a biologically relevant target that is implicated in a disease of interest.
Structural Determination: Obtaining the 3D structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy, either alone or in complex with an initial hit compound.
In Silico Screening and Design: Using the target's structure to computationally screen for or design new derivatives of this compound that are predicted to have improved binding affinity and selectivity.
Chemical Synthesis: Synthesizing the designed compounds.
Biological Evaluation: Testing the synthesized compounds in in vitro and in vivo assays to determine their biological activity and pharmacological properties.
Iterative Optimization: Using the experimental data to refine the computational models and design the next generation of compounds in an iterative cycle of design, synthesis, and testing.
By understanding the specific molecular interactions between the thiazole scaffold and its target, researchers can rationally modify the compound to enhance its therapeutic properties. For instance, the isopropyl group could be modified to better fit into a hydrophobic pocket of the target protein, or the methylaminomethyl side chain could be altered to form additional hydrogen bonds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-Isopropyl-4-(methylaminomethyl)thiazole, and how can reaction purity be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between thiazole precursors and methylamine derivatives under controlled conditions. For purity optimization, use HPLC (High-Performance Liquid Chromatography) to monitor reaction progress, and employ column chromatography or recrystallization for purification. Characterization via and ensures structural confirmation, as demonstrated in peptidomimetic thiazole syntheses (e.g., compounds 32–36 with >98% purity) . Adjusting stoichiometric ratios of reagents and reaction time can mitigate byproduct formation.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : to confirm methylaminomethyl and isopropyl substituents (e.g., δ 2.8–3.2 ppm for methylamine protons).
- Mass Spectrometry : ESI-MS for molecular weight validation (e.g., m/z ~170–200 for similar thiazoles) .
- Chromatography : HPLC retention times (t) to assess purity and stability under varying mobile phases.
- pKa Determination : Potentiometric titration or computational modeling to evaluate the influence of the methylaminomethyl group on basicity, as seen in substituted pyrimidinones (pKa ~1.6–2.8) .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use gradient elution in flash chromatography with silica gel and a polar/non-polar solvent system (e.g., hexane/ethyl acetate). For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase improves resolution. Recrystallization in ethanol or dichloromethane can yield high-purity crystals (>95%) .
Advanced Research Questions
Q. How does the methylaminomethyl substituent influence the compound’s pharmacological activity and target binding?
- Methodological Answer : The methylaminomethyl group enhances hydrophilicity and hydrogen-bonding capacity, critical for target interactions. Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., ethyl, benzyl) and testing in vitro against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains. Compare IC values and docking simulations (e.g., AutoDock Vina) to map binding affinities to enzymes like kinases or proteases .
Q. What in vitro and in vivo models are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- In Vitro : Use cytotoxicity assays (MTT/WST-1) in cancer models (e.g., leukemia, solid tumors) and antimicrobial disk diffusion assays.
- In Vivo : Administer in rodent xenograft models (e.g., subcutaneous tumors) at 10–50 mg/kg doses. Monitor pharmacokinetics (C, t) via LC-MS/MS .
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) or qPCR for gene expression profiling .
Q. How can computational approaches aid in target identification and binding mode prediction?
- Methodological Answer : Perform molecular docking (e.g., Schrödinger Suite) against protein databases (PDB) to identify potential targets like tyrosine kinases or viral proteases. MD (Molecular Dynamics) simulations (e.g., GROMACS) over 100 ns can validate binding stability. Pharmacophore modeling (e.g., Phase) highlights critical interaction sites, such as hydrogen bonds between the methylaminomethyl group and Asp/Glu residues .
Q. What strategies mitigate metabolic instability or rapid clearance in preclinical studies?
- Methodological Answer :
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Identify vulnerable sites (e.g., methylaminomethyl oxidation).
- Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) or cyclopropyl rings to block CYP450-mediated degradation.
- Prodrug Design : Mask the amine group as a carbamate or amide to enhance bioavailability .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports purity ranging from 5% to 98% for similar thiazoles. Resolve by optimizing reaction temperature (e.g., 0°C for amine coupling) and catalyst choice (e.g., HATU vs. EDC) .
- pKa Discrepancies : Substituent position (C4 vs. C5) significantly alters acidity. Validate via experimental titration rather than relying solely on computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
